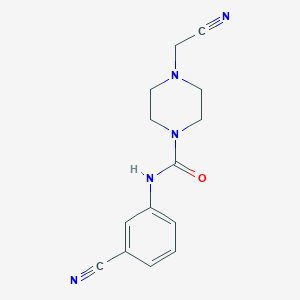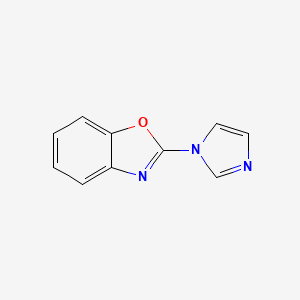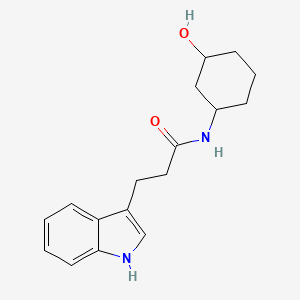![molecular formula C12H15N3O B7575904 [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PEP is a derivative of pyrazole, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals. PEP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, but it is thought to act by modulating various signaling pathways in cells. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the activity of the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to scavenge free radicals and protect cells from oxidative stress. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to inhibit the production of inflammatory cytokines, reducing inflammation in the body. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to induce apoptosis in tumor cells, inhibiting their growth and proliferation.
实验室实验的优点和局限性
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has several advantages for use in lab experiments, including its ease of synthesis and low toxicity. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol. One potential area of study is its use in cancer therapy, as [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells. Further research is needed to determine the optimal dosage and delivery method for [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in cancer therapy. Another potential area of study is [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's use in neuroprotection, as it has been shown to protect neurons from oxidative stress. Future research could investigate the potential use of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol's mechanism of action and its effects on different signaling pathways in cells.
合成方法
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(1H-pyrazol-5-yl)ethanone with benzyl bromide in the presence of potassium carbonate. This yields the intermediate compound 2-[1-(1H-pyrazol-5-yl)ethyl]phenylmethanol, which can be further reduced to [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol using sodium borohydride.
科学研究应用
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol has been studied for its potential use in immunotherapy, as it has been shown to enhance the activity of immune cells.
属性
IUPAC Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(11-6-7-13-15-11)14-12-5-3-2-4-10(12)8-16/h2-7,9,14,16H,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLHVQCLQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)

![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)



![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)